molecular formula C9H12O2 B1666784 2-(Benzyloxy)ethanol CAS No. 622-08-2

2-(Benzyloxy)ethanol

Cat. No.: B1666784
CAS No.: 622-08-2
M. Wt: 152.19 g/mol
InChI Key: CUZKCNWZBXLAJX-UHFFFAOYSA-N
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Description

Benzyl-PEG2-alcohol is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Mechanism of Action

Target of Action

2-(Benzyloxy)ethanol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

As a PROTAC linker, this compound connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC molecule to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, playing a crucial role in maintaining cellular homeostasis . By acting as a linker in PROTAC molecules, this compound enables the selective degradation of specific target proteins .

Result of Action

The result of the action of this compound, when incorporated into a PROTAC, is the selective degradation of the target protein . This can lead to a variety of cellular effects, depending on the function of the target protein .

Action Environment

The action of this compound, as part of a PROTAC, is influenced by various environmental factors. These include the presence and activity of the specific E3 ligase and the target protein, the cellular context (e.g., cell type, disease state), and the presence of other competing substrates for the E3 ligase

Properties

IUPAC Name

2-phenylmethoxyethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
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InChI Key

CUZKCNWZBXLAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O2
Source PubChem
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Related CAS

26403-74-7
Record name Polyethylene glycol monobenzyl ether
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DSSTOX Substance ID

DTXSID3060744
Record name Ethanol, 2-(phenylmethoxy)-
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Molecular Weight

152.19 g/mol
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Physical Description

Liquid with a faint, rose-like odor; Soluble in water; [HSDB] Colorless liquid; [MSDSonline]
Record name 2-(Benzyloxy) ethanol
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Boiling Point

256 °C @ 760 MM HG
Record name 2-(BENZYLOXY) ETHANOL
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Flash Point

265 °F OC
Record name 2-(BENZYLOXY) ETHANOL
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Solubility

SOL IN WATER, ALCOHOL, ETHER
Record name 2-(BENZYLOXY) ETHANOL
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Density

1.0640 @ 20 °C/4 °C
Record name 2-(BENZYLOXY) ETHANOL
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Vapor Density

5.25 (AIR= 1)
Record name 2-(BENZYLOXY) ETHANOL
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Vapor Pressure

0.02 [mmHg]
Record name 2-(Benzyloxy) ethanol
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Color/Form

WATER WHITE LIQUID

CAS No.

622-08-2
Record name Benzyloxyethanol
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Record name 2-(Benzyloxy) ethanol
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Record name 2-(Benzyloxy)ethanol
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Record name Ethanol, 2-(phenylmethoxy)-
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Record name Ethanol, 2-(phenylmethoxy)-
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Record name 2-benzyloxyethanol
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Record name ETHYLENE GLYCOL MONOBENZYL ETHER
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Record name 2-(BENZYLOXY) ETHANOL
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Melting Point

LESS THAN -75 °C
Record name 2-(BENZYLOXY) ETHANOL
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Synthesis routes and methods I

Procedure details

A mixture of 156.75 g of dry ethylene glycol and 64.37 g of 87.2% potassium hydroxide is warmed and stirred until a complete solution. The mixture is then stirred in a 90° C. oil bath and 130.51 g of benzyl chloride is added dropwise over 2 hours. This mixture is then stirred at 130° C. for 2 hours, cooled and 500 ml of water added. The oil is extracted twice with ether. The extracts are combined and evaporated. The residue is distilled, giving 83.2 g of ethylene glycol monobenzyl ether.
Quantity
156.75 g
Type
reactant
Reaction Step One
Quantity
64.37 g
Type
reactant
Reaction Step One
Quantity
130.51 g
Type
reactant
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Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A synthetic pathway to compounds of the invention is depicted in scheme 1. Protected HEAA derivatives 3 and 10 were prepared respectively starting from 2-(tetrahydro-2H-pyran-2-yloxy)ethanol 1 (commercially available or obtained from THP selective monoprotection of diethylene glycol) and commercially available 2-(benzyloxy)ethanol 8. Fully protected 3 was obtained by a two steps procedure including formation of acid 2 by reaction of alcohol 1 with bromoacetic acid, followed by DIC/DMAP promoted coupling with benzyl alcohol. Further removal of THP protecting group afforded alcohol 4 which was coupled with acid 2 to give dimer 5 with 82% yield. Final deprotection by acidic treatment led to the obtention of desired alcohol 6, first building block for key trimer compound 11 obtention. This conversion also led to the formation of small amounts of alcohol 7, thus reflecting the instability of this latter in these conditions (probable intramolecular transesterification of the dimer alcohol 6). Attempts to obtain pure dimer 6 by flash chromatography gave only poor yields and crude residue was finally used for next step without further purification.
Name
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

4.34 g of a compound (II) (purity: 94.1%), 3.14 g of 2-benzyloxyethanol and 43.4 g of toluene were prepared, 0.47 g of p-toluenesulfonic acid hydrate was added thereto, and the resultant was refluxed at 105° C. for 20 hours. Then, the reaction liquid was cooled, and 3.18 g of triethylamine hydrochloride was added thereto and stirred at room temperature for 3 hours. Thereafter, 31.4 g of dichloromethane was added to the reaction liquid, followed by filtration. The filtrate was concentrated and dried, thereby obtaining 1.31 g of a compound (VII) (yield: 19.8%).
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
3.18 g
Type
reactant
Reaction Step Three
Quantity
31.4 g
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that 2.5 g (30 mmoles) of sodium hydrogen carbonate was used instead of 2.6 g (15 mmoles ) of dipotassium hydrogen phosphate, to obtain 7.1 g of benzyloxyacetaldehyde and 4.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 66.8%, ratio of recovery of 2-benzyloxyethanol: 29.6%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)ethanol
Reactant of Route 4
2-(Benzyloxy)ethanol
Reactant of Route 5
2-(Benzyloxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)ethanol
Customer
Q & A

Q1: What are the main applications of 2-(Benzyloxy)ethanol in polymer chemistry?

A1: this compound serves as a versatile building block in polymer synthesis, particularly for creating well-defined poly(ethylene glycol) (PEG) based polymers. [, ] Its structure allows for:

  • Initiation of Polymerization: It can be converted into an anionic initiator, enabling controlled anionic ring-opening polymerization of ethylene oxide. This results in PEG polymers with specific molecular weights and narrow distributions. []
  • Introduction of Functional Groups: The benzyl group in this compound can be selectively removed, unveiling a terminal hydroxyl group. This allows for further modifications and the synthesis of hetero telechelic PEGs, polymers with distinct functional groups at each end. [, ]
  • Hydrophilicity Control: Copolymerization of propylene oxide with protected glycidyl derivatives like ethoxy ethyl glycidyl ether (EEGE), initiated by this compound, yields hydrophilic and functional poly(propylene oxide) copolymers. []

Q2: How is this compound used in the synthesis of deramciclane, and what is its significance?

A2: this compound plays a crucial role in the synthesis of tritium-labeled deramciclane, a compound with potential pharmaceutical applications. [] Here's how:

    Q3: Apart from polymer chemistry and pharmaceutical synthesis, are there other applications of this compound?

    A3: Yes, this compound is also investigated for its potential in cleaning solutions, specifically for printed circuit boards (PCBs). []

    • Role in Cleaning: While the exact mechanism is not detailed in the research, it is likely that this compound contributes to the overall cleaning efficacy through its surfactant properties, potentially aiding in the removal of residues and contaminants from PCBs. []

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